Cas no 154594-25-9 (methyl 2-(1-methylpiperidin-4-ylidene)acetate)

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a versatile intermediate in organic synthesis, particularly valuable for its role in the preparation of pharmacologically active compounds. The compound features a reactive exocyclic double bond conjugated with an ester group, enabling diverse functionalization through Michael additions or nucleophilic substitutions. Its 1-methylpiperidinyl moiety enhances solubility in polar solvents, facilitating handling in synthetic workflows. The ester group offers further derivatization potential, including hydrolysis or reduction, making it a flexible building block for heterocyclic and aliphatic frameworks. This compound is particularly useful in medicinal chemistry for the development of analogs with potential biological activity. Proper storage under inert conditions is recommended to maintain stability.
methyl 2-(1-methylpiperidin-4-ylidene)acetate structure
154594-25-9 structure
Product Name:methyl 2-(1-methylpiperidin-4-ylidene)acetate
CAS No:154594-25-9
MF:C9H15NO2
MW:169.220902681351
CID:890122
PubChem ID:20672702
Update Time:2025-10-28

methyl 2-(1-methylpiperidin-4-ylidene)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(1-methyl-4-piperidinylidene)-,methyl ester
    • methyl 2-(1-methylpiperidin-4-ylidene)acetate
    • 1-Methyl 1,2,3,6-Tetrahydropyridin-4-yl acetic acid methyl ester
    • methyl 2-(1-methylpiperidin-4-ylidene)ethanoate
    • 1-Methyl 1, 2, 3, 6-Tetrahydropyridin-4-yl acetic acid methyl ester
    • Inchi: 1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3
    • InChI Key: SBFUSEORPMHJFT-UHFFFAOYSA-N
    • SMILES: O(C)C(/C=C1\CCN(C)CC\1)=O

Computed Properties

  • Exact Mass: 169.11000
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 241.9±15.0 °C at 760 mmHg
  • Flash Point: 93.7±11.3 °C
  • PSA: 29.54000
  • LogP: 0.74930
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

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methyl 2-(1-methylpiperidin-4-ylidene)acetate Production Method

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Amadis Chemical Company Limited
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(CAS:154594-25-9)methyl 2-(1-methylpiperidin-4-ylidene)acetate
Order Number:A809554
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):320.0
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methyl 2-(1-methylpiperidin-4-ylidene)acetate Related Literature

Additional information on methyl 2-(1-methylpiperidin-4-ylidene)acetate

Introduction to Methyl 2-(1-methylpiperidin-4-ylidene)acetate (CAS No. 154594-25-9)

Methyl 2-(1-methylpiperidin-4-ylidene)acetate, a compound with the chemical formula C10H14O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural motif, featuring a piperidine ring substituted with a methyl group at the 1-position and an acetyl group at the 2-position, linked to a methyl ester moiety. The presence of this specific piperidine scaffold makes it a valuable intermediate in the development of various bioactive molecules.

The CAS number 154594-25-9 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. Its molecular structure, which includes both aromatic and heterocyclic components, contributes to its versatility in chemical reactions and biological interactions. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.

In recent years, there has been a growing interest in piperidine derivatives due to their prevalence as pharmacophores in numerous drugs. The methyl 2-(1-methylpiperidin-4-ylidene)acetate structure offers several advantages, including enhanced solubility and metabolic stability, which are critical factors in drug design. Its role as a building block in organic synthesis has been leveraged to create more complex molecules with desired pharmacological properties.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The piperidine ring in methyl 2-(1-methylpiperidin-4-ylidene)acetate can be modified to target specific enzymatic activities, making it a valuable tool for drug discovery. Recent studies have demonstrated its effectiveness in generating compounds that exhibit potent inhibitory effects on protein kinases, thereby highlighting its potential as a lead compound in medicinal chemistry.

The chemical reactivity of methyl 2-(1-methylpiperidin-4-ylidene)acetate also makes it an attractive candidate for further functionalization. The acetyl and ester groups provide multiple sites for chemical modification, allowing chemists to tailor the molecule for specific biological activities. This flexibility has been exploited in the development of protease inhibitors, which are essential in treating conditions such as HIV/AIDS and hepatitis.

Another area where this compound has shown promise is in the field of neuroscience research. Piperidine derivatives have been extensively studied for their potential role in modulating neurotransmitter systems. The structural features of methyl 2-(1-methylpiperidin-4-ylidene)acetate, particularly the presence of a methyl-substituted piperidine ring, make it a candidate for developing novel therapeutics targeting central nervous system disorders. Preliminary findings suggest that derivatives of this compound may have applications in treating conditions such as depression and anxiety.

The synthesis of methyl 2-(1-methylpiperidin-4-ylidene)acetate involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of an appropriate acetoacetic ester derivative with a piperidine derivative under acidic conditions. This reaction forms the core piperidine-acetone structure, which is then further functionalized to introduce the methyl ester group. The synthetic pathway underscores the importance of this compound as a versatile intermediate in organic synthesis.

In conclusion, methyl 2-(1-methylpiperidin-4-ylidene)acetate (CAS No. 154594-25-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, coupled with its reactivity and biological relevance, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for piperidine derivatives, compounds like methyl 2-(1-methylpiperidin-4-ylidene)acetate will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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(CAS:154594-25-9)methyl 2-(1-methylpiperidin-4-ylidene)acetate
A809554
Purity:99%
Quantity:1g
Price ($):320.0
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